molecular formula C24H27NO4 B8617962 Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide

Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide

Cat. No.: B8617962
M. Wt: 393.5 g/mol
InChI Key: GQBNMWDWPAYLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27NO4/c1-27-20-11-10-18(15-21(20)28-2)24(12-6-3-7-13-24)16-25-23(26)22-14-17-8-4-5-9-19(17)29-22/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,25,26)

InChI Key

GQBNMWDWPAYLFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3=CC4=CC=CC=C4O3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

C-[1-(3,4-Dimethoxy-phenyl)-cyclohexyl]-methylamine (276 mg, 1.12 mmol) and Benzofuran-2-carbonyl chloride (223 mg, 1.23 mmol) were dissolved in 6 mL of 1,4-dioxane containing triethylamine (312 μL, 2.24 mmol) at 0° C. The reaction mixture was evaporated to dryness, redissolved in dichloromethane, and extracted with 1M hydrochloric acid, 1M sodium hydroxide, and a saturated aqueous solution of sodium chloride. The organic layer dried over sodium sulfate and evaporated to dryness. The crude product was then purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes. The pure fractions were combined and evaporated to dryness to yield a white solid (195 mg, 0.496 mmol, 44.2%). ESI-MS m/z calc. 393.2, found 394.2 (M+1)+. Retention time of 2.96 minutes. 1H NMR (400 MHz, CD3CN) δ 1.45-2.20 (m, 10H), 3.48 (d, J=6.5 Hz, 2H), 3.80 (s, 3H), 3.83 (s, 3H), 6.68 (s, 1H), 6.92-7.02 (m, 3H), 7.30-7.38 (m, 2H), 7.42-7.49 (m, 1H), 7.51-7.55 (m, 1H), 7.72 (d, J=7.8 Hz, 1H)
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
312 μL
Type
reactant
Reaction Step Two
Name
Yield
44.2%

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